molecular formula C15H17BrClNO B5819527 5-bromo-2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide

5-bromo-2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide

Cat. No.: B5819527
M. Wt: 342.66 g/mol
InChI Key: HSURRYNOCBTHHA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and a cyclohexenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-2-chlorobenzoic acid.

    Formation of Benzamide: The benzoic acid derivative is then converted to the corresponding benzamide through an amide formation reaction.

    Introduction of Cyclohexenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The cyclohexenyl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the cyclohexenyl group, contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzoic acid: A precursor in the synthesis of the target compound.

    N-Cyclohexylbenzamide: Lacks the bromine and chlorine atoms but has a similar core structure.

    2-Chloro-N-(cyclohex-1-en-1-yl)benzamide: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide is unique due to the combination of bromine, chlorine, and the cyclohexenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and binding characteristics.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(cyclohexen-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrClNO/c16-12-6-7-14(17)13(10-12)15(19)18-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSURRYNOCBTHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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